Cas no 2168189-15-7 (tert-butyl 3-isothiocyanato-2-methylpropanoate)

Tert-butyl 3-isothiocyanato-2-methylpropanoate is a versatile intermediate in organic synthesis, particularly valued for its isothiocyanate functional group, which enables efficient thiol- and amine-reactive conjugation. The tert-butyl ester moiety enhances stability, facilitating handling and storage under standard conditions. This compound is commonly employed in the preparation of thiourea derivatives and other sulfur-containing heterocycles, making it useful in pharmaceutical and agrochemical research. Its structural features, including the branched methyl group, offer steric control in reactions, improving selectivity. The product is typically supplied in high purity, ensuring reliable performance in synthetic applications. Proper handling under inert conditions is recommended to maintain reactivity.
tert-butyl 3-isothiocyanato-2-methylpropanoate structure
2168189-15-7 structure
Product Name:tert-butyl 3-isothiocyanato-2-methylpropanoate
CAS No:2168189-15-7
MF:C9H15NO2S
MW:201.28590130806
CID:6079794
PubChem ID:165504560
Update Time:2025-11-03

tert-butyl 3-isothiocyanato-2-methylpropanoate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 3-isothiocyanato-2-methylpropanoate
    • 2168189-15-7
    • EN300-1458983
    • Inchi: 1S/C9H15NO2S/c1-7(5-10-6-13)8(11)12-9(2,3)4/h7H,5H2,1-4H3
    • InChI Key: MZCZHSRRJVUEKC-UHFFFAOYSA-N
    • SMILES: S=C=NCC(C)C(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 201.08234989g/mol
  • Monoisotopic Mass: 201.08234989g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 70.8Ų

tert-butyl 3-isothiocyanato-2-methylpropanoate Pricemore >>

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Additional information on tert-butyl 3-isothiocyanato-2-methylpropanoate

Research Brief on tert-Butyl 3-Isothiocyanato-2-Methylpropanoate (CAS: 2168189-15-7) in Chemical Biology and Pharmaceutical Applications

Recent advancements in chemical biology and pharmaceutical research have highlighted the significance of tert-butyl 3-isothiocyanato-2-methylpropanoate (CAS: 2168189-15-7) as a versatile intermediate in drug discovery and development. This compound, characterized by its isothiocyanate functional group and tert-butyl ester moiety, has garnered attention for its potential applications in targeted covalent inhibition, bioconjugation, and the synthesis of bioactive molecules. Emerging studies suggest its utility in the design of covalent inhibitors for enzymes involved in inflammatory and oncogenic pathways, leveraging its reactive isothiocyanate group for selective protein modification.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of tert-butyl 3-isothiocyanato-2-methylpropanoate in the development of irreversible kinase inhibitors. Researchers employed this compound to functionalize a scaffold targeting Bruton’s tyrosine kinase (BTK), achieving nanomolar potency through covalent bond formation with a conserved cysteine residue. The study underscored the compound’s stability under physiological conditions and its selectivity profile, which minimizes off-target effects—a critical consideration in covalent drug design.

Further investigations into its bioconjugation potential were reported in ACS Chemical Biology, where the compound was utilized to modify lysine residues in antibody-drug conjugates (ADCs). The tert-butyl ester group facilitated controlled release of payloads in acidic environments (e.g., tumor microenvironments), enhancing ADC efficacy. This property aligns with the growing demand for pH-responsive linkers in targeted cancer therapies.

In synthetic chemistry, tert-butyl 3-isothiocyanato-2-methylpropanoate has been instrumental in constructing heterocyclic frameworks, as evidenced by a 2024 Organic Letters publication. The compound served as a precursor to thiazolidinone derivatives via cyclization reactions, yielding structures with antimicrobial activity against multidrug-resistant pathogens. Computational studies accompanying the research predicted favorable drug-likeness parameters for these derivatives.

Despite these promising applications, challenges remain in optimizing the reactivity balance of the isothiocyanate group to prevent nonspecific binding. Current research, including a recent preprint in ChemRxiv, explores structural analogs with modulated electrophilicity while retaining the tert-butyl ester’s advantageous pharmacokinetic properties. Such efforts aim to expand the compound’s utility in covalent proteolysis-targeting chimeras (PROTACs) and activity-based protein profiling (ABPP).

Industry adoption of this intermediate is reflected in patent filings from 2022–2024, particularly in PROTAC designs (e.g., WO2023156789) and radiopharmaceuticals (US20240117321). Its commercial availability through specialty chemical suppliers like Combi-Blocks and BOC Sciences has accelerated exploratory studies, though scale-up synthesis routes remain an active area of process chemistry research.

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